molecular formula C8H10IN B13120744 (3-Iodo-5-methylphenyl)methanamine

(3-Iodo-5-methylphenyl)methanamine

Cat. No.: B13120744
M. Wt: 247.08 g/mol
InChI Key: GWHNVXPLZHXASD-UHFFFAOYSA-N
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Description

(3-Iodo-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H10IN It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-5-methylphenyl)methanamine typically involves the iodination of 5-methylphenylmethanamine. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine compounds like PhI(OAc)2.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 in combination with TEMPO as a catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various amine derivatives.

    Substitution: Hydroxyl or amino-substituted phenylmethanamines.

Scientific Research Applications

(3-Iodo-5-methylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Iodo-5-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

    (4-Iodo-3-methylphenyl)methanamine: Similar structure but with iodine at the 4-position.

    (3-Iodo-4-methylphenyl)methanamine: Similar structure but with methyl at the 4-position.

    (3-Bromo-5-methylphenyl)methanamine: Bromine instead of iodine at the 3-position.

Uniqueness: (3-Iodo-5-methylphenyl)methanamine is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

(3-iodo-5-methylphenyl)methanamine

InChI

InChI=1S/C8H10IN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3

InChI Key

GWHNVXPLZHXASD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)CN

Origin of Product

United States

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